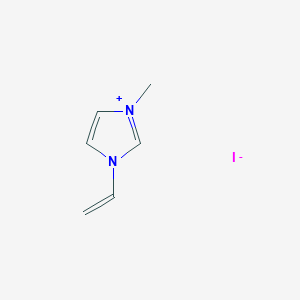
1-(3,4,5-Tribromothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Tribromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3Br3OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the thiophene ring and an ethanone group at the 2 position
Vorbereitungsmethoden
The synthesis of 1-(3,4,5-Tribromothiophen-2-yl)ethanone typically involves the bromination of thiophene derivatives followed by the introduction of the ethanone group. One common method includes:
Bromination: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Acylation: The tribrominated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3,4,5-Tribromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, leading to the formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Tribromothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Tribromothiophen-2-yl)ethanone involves its interaction with various molecular targets. The bromine atoms and the thiophene ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1-(3,4,5-Tribromothiophen-2-yl)ethanone can be compared with other brominated thiophene derivatives, such as:
1-(3,4-Dibromothiophen-2-yl)ethanone: Lacks one bromine atom, leading to different reactivity and properties.
1-(3,5-Dibromothiophen-2-yl)ethanone: Similar structure but with bromine atoms at different positions, affecting its chemical behavior.
1-(3,4,5-Tribromothiophen-2-yl)methanol: Contains a hydroxyl group instead of an ethanone group, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C6H3Br3OS |
|---|---|
Molekulargewicht |
362.87 g/mol |
IUPAC-Name |
1-(3,4,5-tribromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br3OS/c1-2(10)5-3(7)4(8)6(9)11-5/h1H3 |
InChI-Schlüssel |
DXZOPTCVWWYWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(S1)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)



![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)



![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)
